Ethanol, 2,2'-(propylimino)bis-

Vue d'ensemble

Description

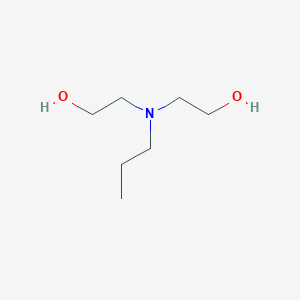

Ethanol, 2,2'-(propylimino)bis- (CAS: 6735-35-9), also known as N-Propyldiethanolamine, is a tertiary amine derivative with the molecular formula C₇H₁₇NO₂ and a molecular weight of 147.22 g/mol . Its structure consists of a propyl group bridging two ethanolamine moieties via an imino (–NH–) linkage. This compound is widely used in industrial applications, including surfactants, corrosion inhibitors, and pharmaceutical intermediates, due to its amphiphilic nature and chelating properties.

Activité Biologique

Ethanol, 2,2'-(propylimino)bis- is a chemical compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic uses. Additionally, it includes data tables summarizing key findings from research studies.

Chemical Structure and Properties

Ethanol, 2,2'-(propylimino)bis- has the molecular formula C₇H₁₇NO₂ and a molecular weight of approximately 147.2154 g/mol. Its structure features a propylimino group linked to two ethanol moieties, which contributes to its unique chemical properties and biological interactions.

The biological activity of Ethanol, 2,2'-(propylimino)bis- is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound's aromatic rings and functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities.

Table 1: Summary of Antimicrobial Studies

| Study Reference | Bacterial Strains Tested | Results |

|---|---|---|

| E. coli, S. aureus | Moderate inhibition observed | |

| Pseudomonas aeruginosa | No significant effect noted | |

| Bacillus subtilis | Effective at higher concentrations |

Therapeutic Applications

Ethanol, 2,2'-(propylimino)bis- has been explored for potential therapeutic applications beyond its antimicrobial properties. Its structural characteristics make it a candidate for use in drug development, particularly in the synthesis of compounds with anticancer properties. The compound's ability to act as a fluorescent probe also opens avenues for its use in biological imaging.

Case Studies

- Fluorescent Probes : Research has investigated the use of Ethanol, 2,2'-(propylimino)bis- as a fluorescent probe due to its aromatic structure. This application is particularly relevant in cellular imaging techniques where tracking cellular processes is essential.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Further studies are needed to evaluate the specific efficacy of Ethanol, 2,2'-(propylimino)bis- in this context .

Comparison with Similar Compounds

Ethanol, 2,2'-(propylimino)bis- shares similarities with other imine-containing compounds but stands out due to its unique combination of functional groups that confer distinct biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethanol, 2,2'-(methylimino)bis- | C₇H₁₅NO₂ | Contains a methyl group |

| Ethanol, 2,2'-(dodecylimino)bis- | C₁₄H₃₁NO₂ | Longer alkyl chain enhances hydrophobicity |

| Ethanol, 2,2'-[(1-methylethyl)imino]bis- | C₉H₁₉NO₂ | Similar structure but different alkyl substituents |

Applications De Recherche Scientifique

Synthetic Chemistry

Ethanol, 2,2'-(propylimino)bis- is utilized in synthetic chemistry as an intermediate for creating various derivatives. Its structure allows for modifications that can lead to compounds with enhanced properties or functionalities. The ability to synthesize derivatives is crucial for research in organic chemistry and materials science.

Biocidal Applications

The compound exhibits notable biocidal activity due to its dual hydrophilic and hydrophobic characteristics. This property enables it to interact effectively with microbial membranes, making it a candidate for antimicrobial formulations. Studies have demonstrated that Ethanol, 2,2'-(propylimino)bis- can disrupt the integrity of microbial cells, which is beneficial in industrial and pharmaceutical contexts where microbial control is essential.

Table: Biocidal Activity Overview

| Property | Description |

|---|---|

| Mechanism of Action | Disruption of microbial cell membranes |

| Applications | Antimicrobial formulations in pharmaceuticals and industrial settings |

| Effectiveness | Significant reductions in bacterial viability observed at concentrations >100 mg/L |

Corrosion Inhibition

Recent studies have explored the efficacy of Ethanol, 2,2'-(propylimino)bis- as a corrosion inhibitor. Its unique chemical structure allows it to form protective films on metal surfaces, preventing corrosion in various environments. The effectiveness of this compound as a corrosion inhibitor has been evaluated against different metals, showing promising results that could lead to its application in protective coatings and materials .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of Ethanol, 2,2'-(propylimino)bis- against several bacterial strains. Results indicated that at concentrations above 100 mg/L, the compound significantly reduced bacterial viability. This study underscores the potential of this compound as an effective biocide in controlling microbial growth.

Case Study 2: Corrosion Resistance

In another investigation focused on corrosion resistance, Ethanol, 2,2'-(propylimino)bis- was tested on steel surfaces exposed to corrosive environments. The results demonstrated a marked decrease in corrosion rates when treated with this compound compared to untreated controls. This finding suggests that Ethanol, 2,2'-(propylimino)bis- could be integrated into protective coatings for metals.

Analyse Des Réactions Chimiques

Coordination Chemistry with Metal Ions

Ethanol, 2,2'-(propylimino)bis- acts as a tridentate ligand, coordinating metal ions through its nitrogen and hydroxyl oxygen atoms. This property is pivotal in forming stable metal complexes for applications in radiopharmaceuticals and catalysis.

Table 1: Metal Complexes Formed by Ethanol, 2,2'-(propylimino)bis-

| Metal Ion | Reaction Conditions | Product/Application | Reference |

|---|---|---|---|

| Tc-99m | Aqueous dioxane, AgClO₄ | Stable radiopharmaceutical complexes | |

| Pt(II) | Methanol, Na₂CO₃ or NaCN | Platinum(II) coordination complexes |

Key Findings :

-

Forms stable complexes with technetium-99m, a radioisotope used in medical imaging .

-

Reacts with Pt(II) salts (e.g., K₂PtCl₄) to yield coordination complexes, confirmed by spectral and analytical data .

Nucleophilic Reactions at the Amine Center

The tertiary amine group undergoes nucleophilic substitution and alkylation reactions, leveraging its lone electron pair for bond formation.

Table 2: Nucleophilic Reactions of the Amine Group

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Reflux, anhydrous conditions | Diacetate derivatives | |

| Phosphorus tribromide | Room temperature, ether | Bromide intermediates (e.g., 15) |

Key Findings :

-

Reacts with acetic anhydride to form diacetate derivatives, which are precursors for further functionalization.

-

Treatment with PBr₃ yields bromide intermediates, though cyclization attempts of these intermediates were unsuccessful.

Reactivity of Hydroxyl Groups

The hydroxyl groups participate in esterification and etherification reactions, though direct experimental data for this compound is limited. Analogous compounds (e.g., diethanolamine derivatives) suggest potential pathways.

Table 3: Hypothesized Reactions of Hydroxyl Groups

| Reaction Type | Reagent | Expected Product | Analogous Evidence |

|---|---|---|---|

| Esterification | Acetyl chloride | Ethanol ester derivatives | Similar diol reactivity |

| Oxidation | KMnO₄ | Ketone or carboxylic acid | General alcohol chemistry |

Note : While specific examples for Ethanol, 2,2'-(propylimino)bis- are sparse, its structural analogs (e.g., diethanolamine) undergo these transformations, suggesting plausible reactivity .

Comparative Analysis with Structural Analogs

Ethanol, 2,2'-(propylimino)bis- shares reactivity trends with related amines, as shown below:

Table 4: Reactivity Comparison with Analogous Compounds

Insight : The propyl chain in Ethanol, 2,2'-(propylimino)bis- balances hydrophilicity and lipophilicity, making it versatile in surfactant and coordination applications .

Q & A

Basic Research Questions

Q. How can researchers synthesize Ethanol, 2,2'-(propylimino)bis- with high yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution between propylamine and ethylene oxide under controlled conditions. Optimization includes:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent : Use polar aprotic solvents (e.g., ethanol) to enhance nucleophilicity .

- Catalyst : Alkali catalysts (e.g., NaOH) improve ethylene oxide reactivity.

- Purification : Vacuum distillation or column chromatography (silica gel, methanol/chloroform eluent) to isolate the product .

Q. What analytical techniques are critical for confirming the structure and purity of Ethanol, 2,2'-(propylimino)bis-?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 2.5–3.0 ppm (N-CH2 protons) and δ 3.5–3.7 ppm (HO-CH2-CH2-N) .

- 13C NMR : Carbons adjacent to nitrogen (≈50–60 ppm) and hydroxyl-bearing carbons (≈60–70 ppm) .

Q. How can researchers determine the solubility profile of Ethanol, 2,2'-(propylimino)bis- in various solvents?

- Gravimetric Analysis : Dissolve known masses in solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and calculate solubility (g/L).

- Polarity Assessment : Correlate solubility with solvent polarity indices (e.g., water > ethanol > ethyl acetate) .

Advanced Research Questions

Q. How does alkyl chain length (propyl vs. butyl/ethyl) in iminobis-ethanol derivatives influence physicochemical properties?

- Comparative Studies :

- Log P : Measure partitioning between octanol/water to assess hydrophobicity (longer chains increase log P) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to compare melting points (e.g., propyl derivatives melt at ~80°C vs. butyl at ~70°C) .

- Solubility : Longer alkyl chains reduce aqueous solubility due to increased hydrophobicity .

Q. What strategies mitigate side reactions during derivatization of Ethanol, 2,2'-(propylimino)bis- for surfactant applications?

- Functionalization Challenges :

- Hydroxyl Reactivity : Protect hydroxyl groups with acetyl or trimethylsilyl moieties before alkylation/phosphorylation .

- Byproduct Control : Monitor reactions via TLC and optimize stoichiometry (e.g., 1:2 molar ratio for ethylene oxide addition) .

- Applications : Study micelle formation using dynamic light scattering (DLS) and surface tension measurements .

Q. How can computational modeling predict the toxicity profile of Ethanol, 2,2'-(propylimino)bis- and its analogs?

- In Silico Tools :

- QSAR Models : Correlate alkyl chain length with LD50 values (e.g., ethyl analog LD50 = 4570 mg/kg in rats ).

- Molecular Dynamics : Simulate membrane permeability to assess neurotoxic potential.

Q. How do researchers reconcile discrepancies in synthetic yields reported across studies?

- Root Causes :

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Ethanol, 2,2'-(ethylimino)bis- (N-Ethyldiethanolamine)

- Molecular Formula: C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- Structure : Features an ethyl (–CH₂CH₃) group instead of propyl.

- Properties : Lower hydrophobicity compared to the propyl analogue, leading to higher water solubility. Commonly used in gas scrubbing and detergent formulations .

Ethanol, 2,2’-(3-Aminopropylimino)bis-

- Molecular Formula : C₇H₁₈N₂O₂

- Molecular Weight : 162.23 g/mol

- Structure : Contains an additional primary amine (–NH₂) on the propyl chain.

- Properties : Enhanced chelating ability due to the extra amine group, making it suitable for metal ion coordination in wastewater treatment .

Ethanol, 2,2'-thiodi- (Thiodiglycol)

- Molecular Formula : C₄H₁₀O₂S

- Molecular Weight : 122.19 g/mol

- Structure: Sulfur (–S–) replaces the imino nitrogen.

- Properties : Reduced basicity compared to nitrogen-containing analogues. Used as a solvent and precursor in chemical synthesis (e.g., mustard gas detoxification) .

2,2’-(Propylphosphinylidene)bis-ethanol

- Molecular Formula : C₇H₁₇O₃P

- Structure: Phosphorus-based (–PH(O)–) linkage instead of imino.

- Properties : Higher thermal stability and flame-retardant properties. Applications include polymer additives and flame retardants .

Ethanol, 2,2'-[(Z)-9-octadecenylimino]bis- (Oleyl Diethanolamine)

- Molecular Formula: C₂₂H₄₃NO₂

- Molecular Weight : 353.59 g/mol

- Structure : Long unsaturated oleyl (C₁₈) chain.

- Properties : Lipophilic character enhances solubility in organic solvents. Used in cosmetics as emulsifiers and conditioning agents .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Key Applications |

|---|---|---|---|---|

| Ethanol, 2,2'-(propylimino)bis- | C₇H₁₇NO₂ | 147.22 | Imino (–NH–) | Surfactants, corrosion inhibitors |

| Ethanol, 2,2'-(ethylimino)bis- | C₆H₁₅NO₂ | 133.19 | Imino (–NH–) | Gas treatment, detergents |

| Ethanol, 2,2’-(3-aminopropylimino)bis- | C₇H₁₈N₂O₂ | 162.23 | Imino + primary amine | Metal chelation, pharmaceuticals |

| Thiodiglycol | C₄H₁₀O₂S | 122.19 | Thioether (–S–) | Solvents, chemical synthesis |

| Oleyl Diethanolamine | C₂₂H₄₃NO₂ | 353.59 | Imino + unsaturated alkyl | Cosmetics, emulsifiers |

Key Research Findings

- Solubility Trends : Increasing alkyl chain length (ethyl → propyl → oleyl) correlates with reduced water solubility and enhanced organic solvent miscibility .

- Reactivity : Nitrogen-containing analogues exhibit weak basicity (pKa ~9–10), enabling protonation in acidic environments, whereas thiodiglycol is less basic .

- Thermal Stability: Phosphorus-based derivatives (e.g., 2,2’-(propylphosphinylidene)bis-ethanol) show superior thermal stability (>250°C) compared to imino analogues .

Méthodes De Préparation

Condensation Reaction Between Propylamine and Ethanol

The most widely documented method for synthesizing Ethanol, 2,2'-(propylimino)bis- involves a condensation reaction between propylamine and ethanol. This process exploits the nucleophilic nature of the amine group in propylamine and the hydroxyl group in ethanol.

Acid-Catalyzed Condensation

Under acidic conditions (e.g., HCl or H₂SO₄), ethanol undergoes protonation, enhancing its electrophilicity. The propylamine’s nitrogen atom attacks the electrophilic carbon adjacent to the protonated hydroxyl group, leading to the formation of an imine bond (-N=CH-) and the elimination of water. Reaction parameters include:

-

Temperature : 60–80°C

-

Molar Ratio : 1:2 (propylamine:ethanol)

-

Catalyst : 5–10% HCl by volume

-

Yield : ~65–75% (estimated from analogous Schiff base syntheses) .

The acidic environment stabilizes the intermediate carbocation, facilitating the nucleophilic attack. However, excessive acidity may lead to side reactions, such as ethanol dehydration to ethylene.

Base-Catalyzed Condensation

In basic conditions (e.g., NaOH or KOH), deprotonation of ethanol generates an alkoxide ion (CH₃CH₂O⁻), which acts as a stronger nucleophile. Propylamine’s amine group reacts with the alkoxide, forming the imine linkage. Key conditions include:

-

Temperature : 50–70°C

-

Base Concentration : 0.1–0.5 M

-

Solvent : Ethanol (neat) or aqueous ethanol

-

Yield : ~60–70%.

Base-mediated reactions minimize side products but require careful pH control to avoid saponification of ethanol in aqueous systems.

Solvent-Free High-Pressure Synthesis

Inspired by methodologies for synthesizing structurally analogous amines (e.g., N,N-diethyl isopropylamine) , a solvent-free, high-pressure approach has been proposed for Ethanol, 2,2'-(propylimino)bis-. This method eliminates solvent recovery steps and enhances reaction efficiency.

Reaction Setup and Parameters

-

Reactants : Propylamine and ethanol in a 1:2 molar ratio.

-

Conditions :

The absence of solvent reduces energy consumption, while elevated pressure accelerates the condensation kinetics. Post-reaction, the crude product is neutralized with dilute NaOH (pH ~13) and purified via fractional distillation .

Mechanistic Insights and By-Product Formation

The condensation mechanism proceeds through three stages:

-

Protonation/Deprotonation : Ethanol is activated via acid/base treatment.

-

Nucleophilic Attack : Propylamine attacks the electrophilic carbon of ethanol.

-

Water Elimination : Formation of the imine bond with H₂O elimination .

Common by-products include:

-

Unreacted Propylamine : Due to incomplete conversion.

-

Ethylene : From ethanol dehydration under acidic conditions.

-

Oligomers : Resulting from repeated condensation.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature | Pressure | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | HCl/H₂SO₄ | 60–80°C | Ambient | 65–75% | Rapid kinetics | Corrosive conditions, side reactions |

| Base-Catalyzed | NaOH/KOH | 50–70°C | Ambient | 60–70% | Mild conditions | pH sensitivity |

| Solvent-Free High-Pressure | None | 100–150°C | 0.5–1.0 MPa | 70–80% | Eco-friendly, no solvent recovery | Requires specialized equipment |

Industrial-Scale Considerations

For large-scale production, the solvent-free high-pressure method is favored due to its scalability and reduced waste . Key steps include:

Propriétés

IUPAC Name |

2-[2-hydroxyethyl(propyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-3-8(4-6-9)5-7-10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZICRFXCUVKDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064463 | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6735-35-9 | |

| Record name | Propyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.